molecular formula C11H17N3O4 B2747043 3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID CAS No. 1006472-36-1

3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID

Cat. No.: B2747043
CAS No.: 1006472-36-1
M. Wt: 255.274
InChI Key: HHTHQJMXMJQFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at the 3-position with a 3-methoxypropyl aminocarbonyl group and at the 1-position with a propanoic acid moiety. The propanoic acid enhances water solubility and may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-[3-(3-methoxypropylcarbamoyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-18-8-2-5-12-11(17)9-3-6-14(13-9)7-4-10(15)16/h3,6H,2,4-5,7-8H2,1H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTHQJMXMJQFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the methoxypropylcarbamoyl group: This step involves the reaction of the pyrazole derivative with 3-methoxypropyl isocyanate.

    Attachment of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable propanoic acid derivative under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypropylcarbamoyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target : 3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID Not provided Estimated ~300 Pyrazole, carbamoyl (3-methoxypropyl), propanoic acid Balanced hydrophilicity/lipophilicity; potential for H-bonding and ionizability
3-[(1-METHYLPYRAZOL-4-YL)CARBAMOYL]PROPANOIC ACID C8H11N3O3 197.19 Pyrazole (methyl at C4), carbamoyl, propanoic acid Higher polarity due to methylpyrazole; lower molecular weight
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID C12H17N3O4 ~267.28 Pyrazole, Boc-protected amino group, propanoic acid Enhanced stability (Boc group); reduced reactivity compared to free amines
3-(2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}-1,3-THIAZOL-4-YL)PROPANOIC ACID C13H14N2O5S2 342.39 Thiazole, sulfonamide (4-methoxyphenyl), propanoic acid Increased acidity (sulfonamide); electron-deficient thiazole core
3-[2-OXO-6-(PYRROLIDIN-1-YLSULFONYL)-1,3-BENZOXAZOL-3(2H)-YL]PROPANOIC ACID Not provided 340.35 Benzoxazole, sulfonylpyrrolidine, propanoic acid Planar benzoxazole; sulfonyl group enhances metabolic stability
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid C7H11N3O2 ~169.18 Pyrazole (methyl at C4), amino acid side chain Zwitterionic nature at physiological pH; mimics natural amino acids

Functional Group Analysis

  • Carbamoyl vs. Sulfonamide : The target compound’s carbamoyl group (pKa ~15–18) is less acidic than sulfonamide derivatives (pKa ~10–12) , which may influence ionization and target binding.
  • Methoxypropyl vs. Boc Group : The 3-methoxypropyl substituent offers moderate lipophilicity and ether-based solubility, contrasting with the tert-butyloxycarbonyl (Boc) group in , which increases steric bulk and stability .
  • Pyrazole vs.

Biological Activity

The compound 3-(3-{[(3-Methoxypropyl)amino]carbonyl}-1H-pyrazol-1-yl)propanoic acid is a derivative of pyrazole and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : 3-(3-{[(3-Methoxypropyl)amino]carbonyl}-1H-pyrazol-1-yl)propanoic acid

This compound features a pyrazole ring, which is known for its diverse biological properties, particularly in medicinal chemistry.

Research indicates that the compound may exhibit several mechanisms of action:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which play crucial roles in cell signaling and regulation. Inhibiting these kinases can lead to antiproliferative effects in cancer cells.
  • Antioxidant Properties : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Modulation of Neurotransmitter Systems : Pyrazole derivatives often interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency in certain formulations .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
3-(3-{[(3-Methoxypropyl)amino]carbonyl}-1H-pyrazol-1-yl)propanoic acidMCF-715Protein kinase inhibition
3-(3-{[(3-Methoxypropyl)amino]carbonyl}-1H-pyrazol-1-yl)propanoic acidK-56212Apoptosis induction

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects by modulating glutamate receptors, which are implicated in neurodegenerative diseases. The compound's ability to reduce excitotoxicity could be beneficial in conditions such as Alzheimer's disease .

Case Study 1: In Vivo Efficacy

In an animal model study, administration of the compound showed a reduction in tumor size when compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

Case Study 2: Neuroprotection in Rodent Models

Another study investigated the neuroprotective effects of the compound in rodent models of ischemia. Results indicated a significant reduction in neuronal death and improved functional recovery post-injury.

Q & A

Q. What are the established synthetic routes for 3-(3-{[(3-Methoxypropyl)amino]carbonyl}-1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The compound can be synthesized via amide bond formation between a pyrazole-carboxylic acid derivative and 3-methoxypropylamine. General Procedure F1 (amide coupling) from analogous syntheses involves activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with the amine in polar aprotic solvents (e.g., DMF) under inert conditions . Optimization includes:
  • Catalyst/Solvent Screening : Test coupling agents (e.g., EDCI vs. DCC) and solvents (DMF, THF) to improve yield.
  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side products.
  • Monitoring : Use TLC or LCMS (as in , which reports ESIMS and LCMS purity >94%) to track progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H NMR : Assign peaks using coupling constants and integration (e.g., pyrazole protons at δ 7.5–8.5 ppm, methoxy groups at δ 3.2–3.5 ppm). reports NMR data for a related pyrazole-carboxylic acid compound, highlighting diagnostic peaks for structural confirmation .
  • HPLC/LCMS : Assess purity (>95% by HPLC) and confirm molecular weight via ESIMS (e.g., [M+1] ion matching theoretical mass). Use reverse-phase C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Confirm carbonyl (amide C=O at ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) functionalities.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures .
  • Crystallography : Confirm structure via X-ray diffraction if crystalline material is available (e.g., uses crystallographic data for a phosphonic acid analog) .
  • Comparative Analysis : Cross-reference with literature on structurally similar compounds. For example, ’s pyrazole derivatives show predictable shifts for substituents like trifluoromethyl groups .

Q. What methodological approaches are recommended for assessing the environmental fate and biodegradation pathways of this compound in ecological studies?

  • Methodological Answer :
  • Environmental Partitioning Studies : Determine logP (octanol-water partitioning) to predict mobility in soil/water. ’s INCHEMBIOL project outlines protocols for studying abiotic/biotic transformations .
  • Biotransformation Assays : Use microbial consortia or liver microsomes to identify metabolites via LC-HRMS. Monitor degradation half-lives under varying pH/temperature conditions .
  • Ecotoxicity Testing : Follow OECD guidelines for acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to evaluate ecological risks .

Q. How should researchers design dose-response experiments to evaluate the compound’s biological activity while minimizing cytotoxicity interference?

  • Methodological Answer :
  • Cell Viability Assays : Pre-screen using MTT or resazurin assays to establish non-toxic concentration ranges. Use positive/negative controls (e.g., ’s cytotoxicity protocols for pyrazole analogs) .
  • Dose-Response Curves : Test 5–10 concentrations in triplicate, normalized to vehicle controls. Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
  • Mechanistic Studies : Combine with RNA-seq or proteomics to distinguish target-specific effects from general toxicity.

Q. What strategies are effective in elucidating the metabolic stability of this compound using in vitro models, and how can contradictory data from different assay conditions be reconciled?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes, and quantify parent compound depletion via LC-MS/MS. Include control inhibitors (e.g., CYP3A4 inhibitors) to identify metabolic pathways .
  • Cross-Validation : Replicate assays in hepatocyte models to account for phase II metabolism (e.g., glucuronidation).
  • Data Normalization : Use internal standards (e.g, stable isotope-labeled analogs) to correct for matrix effects. Address variability by applying statistical models (e.g., ANOVA with post-hoc tests, as in ’s split-plot design) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.